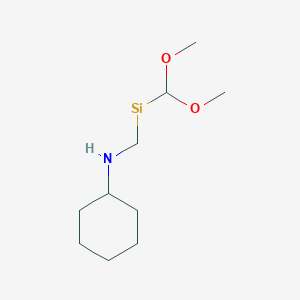
CID 66589095
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclohexanamine group attached to a dimethoxymethylsilyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine typically involves the reaction of cyclohexanamine with a dimethoxymethylsilyl reagent. One common method is the reaction of cyclohexanamine with dimethoxymethylchlorosilane in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl reagent.
Industrial Production Methods
On an industrial scale, the production of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, allowing for the modification of chemical and physical properties. The cyclohexanamine moiety can interact with biological molecules, potentially influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanamine: A simpler analog without the silyl group.
Dimethoxymethylsilane: Contains the silyl group but lacks the cyclohexanamine moiety.
N-{[(Trimethylsilyl)methyl]cyclohexanamine}: Similar structure with a trimethylsilyl group instead of a dimethoxymethylsilyl group.
Uniqueness
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine is unique due to the combination of the cyclohexanamine and dimethoxymethylsilyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require both silyl protection and amine functionality.
Propriétés
Formule moléculaire |
C10H21NO2Si |
|---|---|
Poids moléculaire |
215.36 g/mol |
InChI |
InChI=1S/C10H21NO2Si/c1-12-10(13-2)14-8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 |
Clé InChI |
OROSZZDRGFQCDJ-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)[Si]CNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


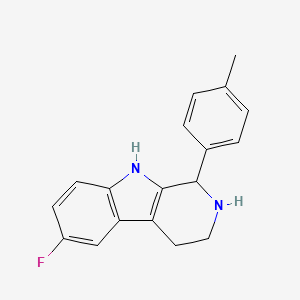

![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
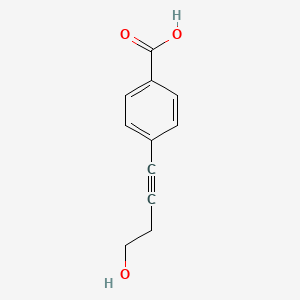
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
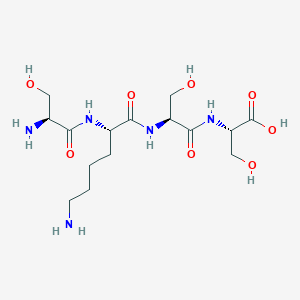
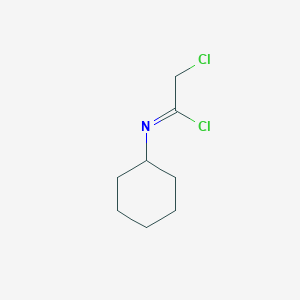
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)

![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)

